Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
Overview
Description
Synthesis Analysis
EDOP serves as a starting monomer for various conductive and electrooptical polymers. It is particularly useful in the synthesis of electron-rich materials. Researchers have explored functionalized derivatives of EDOP and related compounds to create stable and highly electroactive polymers for diverse applications .
Molecular Structure Analysis
CCOC(=O)c1[nH]c(C(=O)OCC)c2OCCOc12
Chemical Reactions Analysis
EDOP can undergo various chemical reactions, including polymerization to form conductive polymers. N-Alkylations of EDOP derivatives have been explored to tailor their properties for specific applications .
Scientific Research Applications
Synthesis and Chemical Reactions
- Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate has been synthesized via O-alkylation using phase transfer catalysts, showing efficient conversion and selectivity in the reaction process (Huasheng Lu et al., 2013).
- A study on the preparation and basic aqueous oxidation of a related compound, diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, revealed insights into its reaction with oxygen and the formation of oxidation products (E. Campaigne & G. Shutske, 1974).
Electrochemical and Electrochromic Properties
- N-Ethyl substituted poly(3,4-ethylenedioxypyrrole), an electrochromic polymer, exhibits multicolor electrochromism, demonstrating potential for electrochromic device applications (A. Kraft et al., 2007).
- Another study explored a copolymer based on dithienylpyrrole and EDOT, showcasing its multicolor electrochromic property suitable for full-color electrochromic devices and displays (Melek Pamuk Algi et al., 2013).
Applications in Material Science
- The compound's derivatives, like diethyl 2,5-diaminothiophene-3,4-dicarboxylate, have been synthesized and evaluated for potential applications in antitumor and antiviral activities, offering avenues for drug discovery and development (Khurshed Bozorov et al., 2017).
- A study focusing on functionalized derivatives of 3,4-ethylenedioxypyrrole as monomers for conducting and electroactive polymers underlines the versatility of these derivatives in a variety of applications (K. Zong & J. Reynolds, 2001).
properties
IUPAC Name |
diethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-3-16-11(14)7-9-10(19-6-5-18-9)8(13-7)12(15)17-4-2/h13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLDMMBRDYVWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(N1)C(=O)OCC)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584523 | |
Record name | Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870704-19-1 | |
Record name | Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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